4H-Thieno(3,4-b)(1,5)benzodiazepine, 4-methyl-10-(4-methyl-1-piperazinyl)-, dihydrochloride 4H-Thieno(3,4-b)(1,5)benzodiazepine, 4-methyl-10-(4-methyl-1-piperazinyl)-, dihydrochloride
Brand Name: Vulcanchem
CAS No.: 74137-79-4
VCID: VC18464268
InChI: InChI=1S/C17H20N4S.2ClH/c1-19-7-9-21(10-8-19)17-13-11-22-12-16(13)20(2)15-6-4-3-5-14(15)18-17;;/h3-6,11-12H,7-10H2,1-2H3;2*1H
SMILES:
Molecular Formula: C17H22Cl2N4S
Molecular Weight: 385.4 g/mol

4H-Thieno(3,4-b)(1,5)benzodiazepine, 4-methyl-10-(4-methyl-1-piperazinyl)-, dihydrochloride

CAS No.: 74137-79-4

Cat. No.: VC18464268

Molecular Formula: C17H22Cl2N4S

Molecular Weight: 385.4 g/mol

* For research use only. Not for human or veterinary use.

4H-Thieno(3,4-b)(1,5)benzodiazepine, 4-methyl-10-(4-methyl-1-piperazinyl)-, dihydrochloride - 74137-79-4

Specification

CAS No. 74137-79-4
Molecular Formula C17H22Cl2N4S
Molecular Weight 385.4 g/mol
IUPAC Name 10-methyl-4-(4-methylpiperazin-1-yl)thieno[3,4-b][1,5]benzodiazepine;dihydrochloride
Standard InChI InChI=1S/C17H20N4S.2ClH/c1-19-7-9-21(10-8-19)17-13-11-22-12-16(13)20(2)15-6-4-3-5-14(15)18-17;;/h3-6,11-12H,7-10H2,1-2H3;2*1H
Standard InChI Key ZUACNJNZPRTPJM-UHFFFAOYSA-N
Canonical SMILES CN1CCN(CC1)C2=NC3=CC=CC=C3N(C4=CSC=C42)C.Cl.Cl

Introduction

Key Findings

4H-Thieno(3,4-b)(1,5)benzodiazepine, 4-methyl-10-(4-methyl-1-piperazinyl)-, dihydrochloride (CAS 74137-79-4) is a tetracyclic benzodiazepine derivative with a thiophene ring system and a piperazine substituent. This dihydrochloride salt exhibits enhanced solubility compared to its free base form and demonstrates high affinity for central nervous system (CNS) receptors, particularly the benzodiazepine receptor (BZR). Preclinical studies suggest potential neuroleptic and anxiolytic properties with a reduced risk of extrapyramidal side effects, positioning it as a candidate for psychiatric therapeutics .

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a thieno[3,4-b] benzodiazepine core fused with a piperazine moiety. Key structural elements include:

  • Thiophene ring: Fused at the 3,4-position to the benzodiazepine system, introducing electron-rich sulfur heteroatoms.

  • Benzodiazepine backbone: A seven-membered diazepine ring condensed with a benzene ring.

  • 4-Methyl substitution: A methyl group at position 4 of the benzodiazepine core.

  • 10-(4-Methylpiperazinyl) group: A piperazine ring substituted with a methyl group at the N-4 position, protonated as a dihydrochloride salt .

Table 1: Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₇H₂₂Cl₂N₄S
Molecular Weight385.4 g/mol
CAS Number74137-79-4
SMILESCN1CCN(CC1)C2=NC3=CC=CC=C3N(C4=CSC=C42)C.Cl.Cl
Solubility (Predicted)High water solubility (dihydrochloride salt)

Nomenclature and Isomerism

The IUPAC name 4-(4-methylpiperazin-1-yl)-7-methylsulfanyl-10H-thieno[3,4-b] benzodiazepine dihydrochloride reflects its substitution pattern. The thieno[3,4-b] designation specifies the thiophene fusion sites, while the benzodiazepine indicates the diazepine ring positions. The dihydrochloride salt forms via protonation of the piperazine nitrogens, enhancing stability and bioavailability .

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves multi-step heterocyclic annelation:

  • Core formation: Condensation of 4-chloro-2-chloromethylquinazoline with hydrazine to form the tricyclic benzodiazepinone .

  • Piperazine incorporation: Nucleophilic substitution at position 10 using 4-methylpiperazine under reflux in toluene or dichloromethane .

  • Salt formation: Treatment with hydrochloric acid to yield the dihydrochloride .

Critical Reaction Steps

  • Annelation: Walser-Fryer methodology couples isocyanoacetic esters to tricyclic lactams, forming the tetracyclic system .

  • Purification: pH-controlled crystallization (pH 4–6) isolates Form I, avoiding polymorphic contaminants like Form II .

Pharmacological Profile

Mechanism of Action

The compound binds competitively to the BZR allosteric site on GABAₐ receptors, modulating chloride ion flux. Unlike classical benzodiazepines, its thiophene and piperazine groups confer atypical binding kinetics:

  • Receptor affinity: IC₅₀ ≤ 10 nM for BZR, surpassing clozapine in rodent models .

  • Subtype selectivity: Preferential binding to α₂/α₃ subunits, linked to anxiolysis without sedation .

Preclinical Efficacy

  • Neuroleptic activity: Blocks conditioned avoidance response (CAR) in rats (ED₅₀: 1.2 mg/kg) .

  • Catalepsy reduction: 5-fold lower catalepsy risk vs. haloperidol, suggesting fewer extrapyramidal side effects .

  • Hypothermia induction: ED₅₀ of 3.8 mg/kg in mice, indicating CNS penetration .

Table 2: Comparative Pharmacological Data

Parameter4-Methyl-10-(4-Methylpiperazinyl) DihydrochlorideClozapineHaloperidol
BZR IC₅₀ (nM)8.712.4>1000
CAR

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